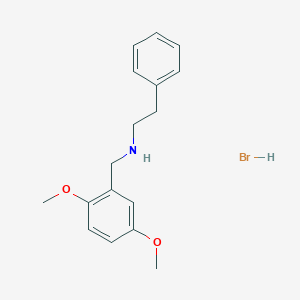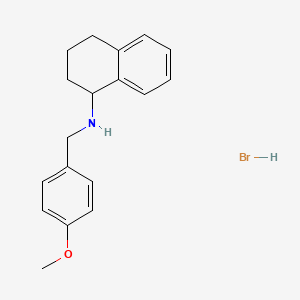
N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, commonly referred to as “95%”, is a chemical compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 439.3 g/mol, and is soluble in water, ethanol, and methanol. 95% is mainly used as a reagent in organic synthesis, and has been found to be useful for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.
科学的研究の応用
Neurochemical Pharmacology of Psychoactive Substances
Research has demonstrated that various psychoactive substituted N-benzylphenethylamines, which include derivatives similar to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, act as high potency agonists at 5-HT2A receptors. These compounds, studied for their potential hallucinogenic activity, showed high affinity and full efficacy at 5-HT2A and 5-HT2C receptors. Their biochemical pharmacology suggests potential for hallucinogenic activity with limited psychostimulant effects (Eshleman et al., 2018).
Metabolism of NBOMe and NBOH Compounds
Studies on the metabolism of NBOMe and NBOH compounds, which are structurally similar to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, identified cytochrome P450 enzymes (CYP3A4 and CYP2D6) as major enzymes involved. These findings are crucial for understanding drug-drug interactions and potential toxicities associated with these compounds (Nielsen et al., 2017).
In Vitro Metabolism and Analytical Characterization
In vitro studies on similar psychoactive substances revealed extensive metabolism into various metabolites via processes like hydroxylation, O-demethylation, and N-debenzylation. These findings aid in understanding the elimination properties of such compounds and developing methods for abuse screening (Kim et al., 2019); (Zuba et al., 2013).
Potential Cardiotoxicity
Investigations into the cardiotoxic effects of NBOMe compounds, structurally related to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, revealed their potential in inducing adverse cardiac effects. This includes the prolongation of QT intervals and inhibition of potassium channels, underscoring the risks associated with these substances (Yoon et al., 2019).
Discriminative Stimulus Effects and Abuse Potential
Research on the discriminative stimulus effects of various NBOMe compounds in rodents indicated their potential to induce hallucinogenic properties similar to classic hallucinogens. This highlights their potential for recreational use and abuse (Gatch et al., 2017).
Chemical and Pharmacological Analyses
Analytical and pharmacological studies on NBOMe derivatives provided insights into their chemical properties and interaction with serotonin receptors. These findings are essential for understanding their pharmacological profile and potential for causing severe intoxications (Poklis et al., 2015); (Yoshida et al., 2015).
Legal and Regulatory Perspectives
The placement of certain synthetic phenethylamines, closely related to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, into Schedule I of the Controlled Substances Act, reflects the regulatory response to the abuse potential and public safety concerns associated with these substances (Federal register, 2016).
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.BrH/c1-20-16-7-6-14(17(11-16)21-2)12-19-9-8-13-4-3-5-15(18)10-13;/h3-7,10-11,19H,8-9,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGPLQGRYRJSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CC(=CC=C2)F)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

amine hydrobromide; 95%](/img/structure/B6352068.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6352085.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)
amine hydrobromide; 95%](/img/structure/B6352108.png)